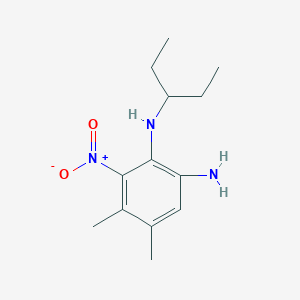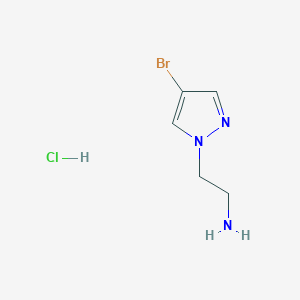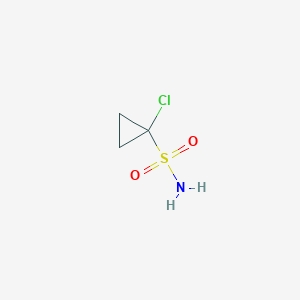
1-Chlorocyclopropane-1-sulfonamide
Vue d'ensemble
Description
1-Chlorocyclopropane-1-sulfonamide is a chemical compound with the CAS Number: 681808-76-4 . It has a molecular weight of 155.6 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C3H6ClNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 155.6 .Applications De Recherche Scientifique
Cycloaddition Reactions and Indane Derivatives
- Research Context : Cycloaddition reactions involving 1-Chlorocyclopropane-1-sulfonamide.
- Key Insights : A study by Zhu et al. (2014) demonstrated an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides. This process yields highly stereoselective indane derivatives, which are of interest due to their potential applications in medicinal chemistry (Zhu et al., 2014).
Synthesis of Chlorinated Sulfonamides
- Research Context : Synthesis and characterization of chlorinated sulfonamides.
- Key Insights : Rehman et al. (2014) synthesized a series of chlorinated sulfonamides and evaluated their activity against various enzymes. These compounds exhibited promising inhibitory activities, especially against butyrylcholinesterase, suggesting potential in Alzheimer's disease research (Rehman et al., 2014).
Catalysis and Condensation Reactions
- Research Context : Use of sulfonamides in catalysis and synthesis.
- Key Insights : The research by Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of sulfonamides in promoting chemical reactions (Goli-Jolodar et al., 2016).
Sulfonamide Inhibitors and Pharmaceutical Applications
- Research Context : Development of sulfonamide inhibitors for various diseases.
- Key Insights : Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors, highlighting their significance as a class of synthetic antibiotics and their applications in treating bacterial infections and other diseases like cancer and glaucoma (Gulcin & Taslimi, 2018).
Spectroscopic Characterization
- Research Context : Spectroscopic studies of new sulfonamide derivatives.
- Key Insights : Danish et al. (2021) focused on the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, providing insights into their molecular structure and potential applications (Danish et al., 2021).
Environmental and Analytical Chemistry
- Research Context : Detection and transformation of sulfonamides in environmental samples.
- Key Insights : Studies by Maroubo et al. (2021) and Dodd & Huang (2004) explored the detection of sulfonamides in bovine milk using smartphone-based digital images and the kinetics of sulfamethoxazole reactions with free chlorine, respectively. These studies highlight the environmental impact and analytical detection methods for sulfonamides (Maroubo et al., 2021); (Dodd & Huang, 2004).
Mécanisme D'action
Target of Action
1-Chlorocyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides, including this compound, primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . Without folic acid, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This cycle is crucial for the synthesis of nucleotides, the building blocks of DNA. By inhibiting this cycle, this compound effectively halts bacterial DNA synthesis and replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, the compound effectively halts the production of nucleotides and, consequently, DNA synthesis . This leads to the cessation of bacterial growth and can result in the death of the bacterial cell .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy may be affected by storage conditions . .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
1-Chlorocyclopropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. Specifically, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate p38/ERK phosphorylation in cancer cells, leading to pro-apoptotic effects . This indicates its potential as a therapeutic agent in cancer treatment by inducing apoptosis in malignant cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo phase I and phase II metabolic reactions, leading to its biotransformation and excretion from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-chlorocyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEALRALYVKRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681808-76-4 | |
| Record name | 1-chlorocyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





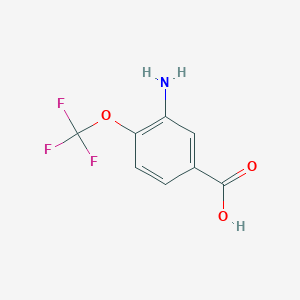


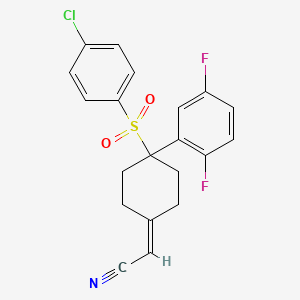

![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)

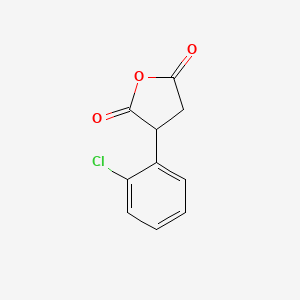
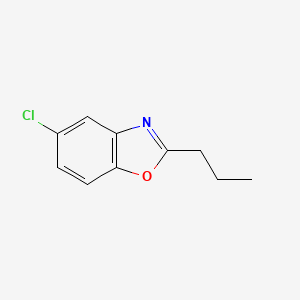
![[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid](/img/structure/B3037900.png)
